1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
Description
The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine features a piperidine scaffold substituted with a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a 1-methylpyrazol-4-yl moiety at position 2.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRELLIQWGXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic molecule that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and synthetic methodologies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 512.2 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group linked to a chlorofluorophenyl ring. This unique combination is hypothesized to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 7b (a derivative of the main compound) showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound also displayed substantial antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in biofilm formation reduction.
The mechanism underlying the antimicrobial activity appears to involve inhibition of key bacterial enzymes. Studies indicated that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach may enhance its efficacy against resistant strains.
Synthetic Methodologies
The synthesis of This compound involves multiple steps, including:
- Formation of Key Intermediates : The initial step involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine under basic conditions to form the piperazine derivative .
- Substitution Reactions : Subsequent reactions involve nucleophilic substitutions to introduce various functional groups, resulting in a diverse library of biologically active compounds .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological properties of this compound:
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related molecules:
Key Observations
The trifluoromethyl group in Example 22 enhances electron-withdrawing effects, which may stabilize ligand-receptor interactions .
Scaffold Differences :
- Piperidine vs. Piperazine : The target’s piperidine scaffold (saturated six-membered ring) offers conformational rigidity, whereas piperazine () introduces additional basicity due to its second nitrogen, affecting solubility and target engagement .
- Pyrazole Positioning : The 1-methylpyrazol-4-yl group in the target and Example 22 is a common pharmacophore in kinase inhibitors (e.g., avapritinib in ), suggesting analogous binding modes to ATP pockets .
Biological Relevance: The compound in demonstrates explicit kinase inhibitory activity, supporting the hypothesis that the target compound’s pyrazole-piperidine scaffold could serve similar purposes .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, sulfonation reactions often employ dichloromethane as a solvent with sodium hydroxide for pH control, followed by sequential washing with water and brine to isolate intermediates . Column chromatography (e.g., petroleum ether/ethyl acetate systems) is critical for purifying intermediates, as described in pyrazole derivative syntheses . Yield improvements may involve microwave-assisted reactions (e.g., 30-second irradiation with POCl₃ in DMF for cyclization) .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer : High-resolution techniques include:
- 1H/13C-NMR to confirm substituent positions and stereochemistry .
- HPLC for purity validation (e.g., ≥98% purity as per chromatographic protocols) .
- X-ray crystallography for resolving crystal packing and intermolecular interactions, as demonstrated in Hirshfeld surface analyses of piperidine derivatives .
Q. How do substituents on the piperidine ring influence biological activity?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:
- Fluoro and chloro groups enhance antimicrobial activity (e.g., ≥5 mm inhibition against C. albicans) .
- Methoxy groups on C2/C6 of piperidine improve antioxidant activity (78% DPPH scavenging at 1000 µg/mL) .
- Pyrazole moieties contribute to kinase inhibition, as seen in dual ALK/ROS1 inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent positioning. For example:
- Antioxidant activity : Methoxy groups outperform cyano substituents (49% vs. 78% scavenging) .
- Anticancer activity : Piperidine-linked spirooxindoles show divergent efficacy depending on tumor cell lines (e.g., lung vs. cervical cancer) .
- Standardization : Use in vitro models (e.g., MTT assays ) with consistent cell lines and IC₅₀ reporting.
Q. What computational strategies are effective for predicting electronic and steric effects of the sulfonyl-fluorophenyl group?
- Methodological Answer :
- DFT calculations model charge distribution and frontier molecular orbitals to predict reactivity .
- Molecular docking assesses binding affinity to targets like IκB kinase (IKKβ) .
- Crystal structure data (e.g., dihedral angles between pyrazole and phenyl rings) guide steric strain analysis .
Q. What challenges arise when translating in vitro activity to in vivo models for this compound?
- Methodological Answer : Key challenges include:
- Metabolic stability : Fluorophenyl groups may reduce hepatic clearance but require CYP450 inhibition profiling .
- BBB penetration : Piperidine derivatives with logP <3 show better CNS uptake, as seen in Alzheimer’s drug analogs .
- Toxicity : Subacute toxicity studies in rodents are essential, as some sulfonyl derivatives exhibit hepatotoxicity .
Q. How can purification challenges (e.g., low yield of polar intermediates) be addressed?
- Methodological Answer :
- Acid-base extraction : Use HCl (36.5%) in aqueous phases to protonate amines, improving solubility .
- Crystallization : Slow evaporation from dichloromethane/hexane systems yields high-purity crystals .
- Flash chromatography : Gradient elution (e.g., 0–50% ethyl acetate in hexane) resolves polar byproducts .
Q. What functional groups are critical for dual-target inhibition (e.g., AChE and BuChE in Alzheimer’s)?
- Methodological Answer :
- Indole-piperidine hybrids (e.g., Donepezil analogs) achieve dual inhibition via π-π stacking with catalytic triads .
- Sulfonyl groups enhance hydrogen bonding to serine residues in cholinesterases .
- Pyrazole-4-yl substituents modulate selectivity, as shown in IC₅₀ shifts between AChE (nM) and BuChE (µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
